N-[2-(1-Oxobutyl)phenyl]acetamide
Description
N-[2-(1-Oxobutyl)phenyl]acetamide is an acetamide derivative characterized by a butanoyl (1-oxobutyl) substituent at the ortho-position of the phenyl ring. This structural feature distinguishes it from simpler acetamides like paracetamol (N-(4-hydroxyphenyl)acetamide) and other analogs with varying substituents. For instance, identifies "Acetamide, N-[4-hydroxy-3-(1-oxobutyl)phenyl]" as a positional isomer and an intermediate in pharmaceutical synthesis, highlighting the significance of substituent placement in modulating biological activity .
Properties
CAS No. |
56545-25-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2-butanoylphenyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-3-6-12(15)10-7-4-5-8-11(10)13-9(2)14/h4-5,7-8H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
KEEVFPBLSSXEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
The table below compares N-[2-(1-Oxobutyl)phenyl]acetamide with key analogs based on molecular structure, synthesis, and available
| Compound Name | Molecular Formula | Substituent Position/Group | Synthesis Yield | Melting Point (°C) | Key Characteristics | Reference |
|---|---|---|---|---|---|---|
| This compound | C₁₂H₁₅NO₂ | 2-(1-Oxobutyl) | Not reported | Not reported | Target compound; structural focus | [10] |
| N-[4-hydroxy-3-(1-oxobutyl)phenyl]acetamide | C₁₂H₁₅NO₃ | 4-hydroxy, 3-(1-oxobutyl) | Not reported | Not reported | Positional isomer; pharmaceutical intermediate | [10] |
| N-(2-(2-oxopropyl)phenyl)acetamide | C₁₁H₁₃NO₂ | 2-(2-oxopropyl) | Not reported | Not reported | Shorter carbonyl chain; registry: 14300-15-3 | [12] |
| Compound 16 (Benzofuran analog) | Not specified | Benzofuran-1-yl acetyl | 75% | 171–173 | High crystallinity; confirmed via NMR/HR-MS | [3] |
| N-(4-hydroxyphenyl)acetamide (Paracetamol analog) | C₈H₉NO₂ | 4-hydroxy | Not reported | Not reported | 289,000 related studies; widely studied | [9] |
| N-(3-chloro-4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 3-chloro, 4-hydroxy | Not reported | Not reported | Chlorinated derivative; photolysis product | [5] |
Key Observations:
Substituent Position : The ortho-position of the 1-oxobutyl group in this compound may influence steric hindrance and electronic effects differently compared to the meta-position in its hydroxy-substituted isomer () .
Functional Groups : Hydroxyl or halogen substituents (e.g., in ’s chlorinated derivatives) enhance polarity but may reduce stability under specific conditions .
Pharmacological and Toxicological Considerations
- Biological Activity: ’s benzofuran derivative was structurally validated but lacked explicit bioactivity data. In contrast, N-(4-hydroxyphenyl)acetamide (paracetamol) is a well-known analgesic, underscoring the impact of substituents on function .
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